![molecular formula C7H11NO B3057098 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- CAS No. 766-45-0](/img/structure/B3057098.png)
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
Overview
Description
“2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-” is an organic compound that is an important building block of the antidiabetic drug glimepiride . It is also known as 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one .
Synthesis Analysis
A four-step, practical, and easily scalable synthesis of this compound has been accomplished . Key features of the synthesis include the creation of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection . This process is advantageous due to its scalable synthetic route and decreased number of reaction steps, which paves the way for the industrial-scale synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-” include the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .Scientific Research Applications
- Glimepiride , an oral antidiabetic medication, contains 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one as a crucial building block. Glimepiride belongs to the sulfonylurea class of drugs and helps regulate blood sugar levels by stimulating insulin release from pancreatic beta cells .
Antidiabetic Drug Synthesis
Mechanism of Action
Target of Action
It is known to be an important building block of the antidiabetic drug glimepiride . Glimepiride primarily targets the ATP-sensitive potassium channels in pancreatic beta cells, stimulating insulin release .
Mode of Action
As a component of glimepiride, it may contribute to the drug’s ability to close ATP-sensitive potassium channels, leading to depolarization and insulin release .
Biochemical Pathways
The compound is involved in the synthesis of glimepiride, a sulfonylurea drug used to treat type 2 diabetes . Glimepiride acts on the ATP-sensitive potassium channels in pancreatic beta cells, leading to insulin release
Pharmacokinetics
Glimepiride is well absorbed orally and is extensively metabolized by the liver .
Result of Action
As a component of glimepiride, it contributes to the drug’s antidiabetic effects, which include stimulating insulin release and reducing blood glucose levels .
properties
IUPAC Name |
3-ethyl-4-methyl-1,2-dihydropyrrol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-3-6-4-8-7(9)5(6)2/h3-4H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWVNPNVIDSBDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416055 | |
Record name | 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- | |
CAS RN |
766-45-0 | |
Record name | 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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